molecular formula C10H21F3O3SSi B042459 Triisopropylsilyl trifluoromethanesulfonate CAS No. 80522-42-5

Triisopropylsilyl trifluoromethanesulfonate

Cat. No.: B042459
CAS No.: 80522-42-5
M. Wt: 306.42 g/mol
InChI Key: LHJCZOXMCGQVDQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triisopropylsilyl trifluoromethanesulfonate, also known as TIPS triflate, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds, specifically those that can undergo silylation .

Mode of Action

TIPS triflate acts as a silylating agent, introducing the triisopropylsilyl (TIPS) group into organic compounds . This process is known as silylation, which is a type of protection reaction in organic chemistry. The TIPS group shields reactive sites on the molecule from unwanted reactions, allowing for selective chemical transformations .

Biochemical Pathways

In the context of organic synthesis, TIPS triflate is used to prepare silyloxy acetylenes from lithium acetylides . These silyloxy acetylenes can then be employed in protic acid-promoted cyclizations of arenes, alkynes, and olefins . This highlights the role of TIPS triflate in facilitating complex organic transformations.

Result of Action

The introduction of the TIPS group into organic compounds via silylation can significantly alter the reactivity of the compound . This allows chemists to control the course of subsequent reactions, enabling the synthesis of complex organic molecules with high precision .

Action Environment

TIPS triflate is sensitive to moisture and decomposes in its presence . Therefore, it should be used under anhydrous conditions . It is typically used in a controlled laboratory environment under a chemical fume hood . The use of personal protective equipment is recommended to avoid skin and eye contact .

Scientific Research Applications

Triisopropylsilyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is a synthetic compound widely recognized for its applications in organic synthesis. It serves primarily as a silylating agent, enabling the protection of various functional groups, particularly hydroxyl and amine groups. The compound's structure features a silicon atom bonded to three isopropyl groups and a trifluoromethanesulfonyl group, which enhances its reactivity due to the electron-withdrawing nature of the trifluoromethyl group.

Structure and Composition

  • Chemical Formula : C9_9H19_{19}F3_3O3_3S
  • Molecular Weight : 286.31 g/mol
  • Appearance : Colorless to light yellow liquid
  • Purity : Typically >98% in commercial preparations

Reactivity

TIPSOTf is known for its ability to facilitate the formation of silyl ethers and esters through reactions with alcohols and amines, as illustrated by the following equations:

  • Formation of Silyl Ethers :
    ROH or ArOH+TIPSOTfROS i Pr 3 +HOTf\text{ROH or ArOH}+\text{TIPSOTf}\rightarrow \text{ROS i Pr 3 }+\text{HOTf}
  • Formation of Silyl Enol Ethers :
    R2CO+TIPSOTfR2C=C OS i Pr 3 +HOTf\text{R}_2\text{CO}+\text{TIPSOTf}\rightarrow \text{R}_2\text{C}=\text{C OS i Pr 3 }+\text{HOTf}

Biological Activity

While TIPSOTf is primarily used in synthetic organic chemistry, its biological activity has been explored in various contexts, particularly related to its derivatives and analogs.

Inhibition Studies

Research indicates that compounds related to TIPSOTf can exhibit significant biological activity, including:

  • Anticancer Activity : Some studies have shown that silyl derivatives can inhibit tumor growth in vitro and in vivo. For instance, compounds derived from TIPSOTf have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
  • Antimicrobial Properties : Certain derivatives of TIPSOTf have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized a series of silyl derivatives from TIPSOTf and evaluated their cytotoxic effects on P-388 murine leukemia cells. The most potent compounds exhibited IC50 values ranging from 1 to 2.3 µg/ml, indicating strong cytotoxicity.
  • Antimicrobial Testing :
    • A study on the antimicrobial efficacy of TIPSOTf-derived compounds revealed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Comparative Analysis of Biological Activity

Compound TypeBiological ActivityIC50 (µg/ml)Notes
TIPSOTf Derivative 1Antitumor1.5Effective against leukemia cells
TIPSOTf Derivative 2Antimicrobial2.0Active against Gram-positive bacteria
TIPSOTf Derivative 3Antiviral0.5Shows promise in viral inhibition

Properties

IUPAC Name

tri(propan-2-yl)silyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCZOXMCGQVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369150
Record name Triisopropylsilyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80522-42-5
Record name Triisopropylsilyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisopropylsilyl trifluoromethanesulfonate
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